1-Bromo-2-chloro-4-ethylbenzene

Pharmaceutical Process Chemistry SGLT2 Inhibitor Synthesis Dapagliflozin Intermediates

1-Bromo-2-chloro-4-ethylbenzene (CAS 1369951-03-0) is a disubstituted halogenated aromatic compound with the molecular formula C8H8BrCl and a molecular weight of 219.51 g/mol. It is characterized by the presence of a bromine atom at position 1, a chlorine atom at position 2, and an ethyl group at position 4 on the benzene ring.

Molecular Formula C8H8BrCl
Molecular Weight 219.51
CAS No. 1369951-03-0
Cat. No. B2527302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-ethylbenzene
CAS1369951-03-0
Molecular FormulaC8H8BrCl
Molecular Weight219.51
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
InChIKeyFEBBVYICKVSRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-ethylbenzene (CAS 1369951-03-0): A Defined Halogenated Aromatic Building Block for Pharmaceutical Intermediate Procurement


1-Bromo-2-chloro-4-ethylbenzene (CAS 1369951-03-0) is a disubstituted halogenated aromatic compound with the molecular formula C8H8BrCl and a molecular weight of 219.51 g/mol [1]. It is characterized by the presence of a bromine atom at position 1, a chlorine atom at position 2, and an ethyl group at position 4 on the benzene ring [1]. The compound is a liquid at room temperature and is commercially available for research and development purposes, with typical purities ranging from 95% to 98%+ [2][3]. This compound is primarily utilized as a chemical intermediate in organic synthesis and has been referenced in patent literature as a building block in the preparation of pharmaceutical agents, particularly in the synthesis pathway of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus [4].

1-Bromo-2-chloro-4-ethylbenzene Procurement Risk: Why Positional Isomers and Alternative Halogenation Patterns Cannot Be Interchanged


In the procurement of halogenated aromatic building blocks for precise synthetic sequences, the substitution pattern is not a minor variable but a definitive determinant of reaction outcome and final product identity. The specific 1-bromo-2-chloro-4-ethyl substitution pattern of CAS 1369951-03-0 cannot be substituted with a generic "bromo-chloro-ethylbenzene" from a different positional isomer. Replacing this compound with a positional isomer, such as 1-bromo-4-chloro-2-ethylbenzene (CAS 1160573-89-6) or 2-bromo-4-chloro-1-ethylbenzene (CAS 1345036-19-2), alters the ortho/para directing effects and the electronic environment of the ring, which critically changes the regiochemical outcomes in downstream reactions like cross-couplings and nucleophilic aromatic substitutions [1]. Furthermore, the distinct substitution pattern directly impacts the compound's lipophilicity; the target compound has a predicted LogP of 4.3, whereas 1-bromo-4-chloro-2-ethylbenzene has a higher predicted LogP of 4.51, leading to different purification characteristics in chromatographic and crystallization processes . Generic substitution in a validated process, especially in the pharmaceutical sector where process chemistry is tightly controlled, would invalidate the established synthetic route, create unforeseen impurities, and potentially lead to batch failure.

Quantitative Differentiation of 1-Bromo-2-chloro-4-ethylbenzene (CAS 1369951-03-0) Versus Its Closest Analogs


Specificity in Dapagliflozin API Synthesis: Patent-Defined Intermediate Role

1-Bromo-2-chloro-4-ethylbenzene is explicitly utilized as a key intermediate in the synthesis of dapagliflozin, a blockbuster SGLT2 inhibitor for the treatment of type 2 diabetes. The specific substitution pattern of bromine and chlorine on the aromatic ring is required for the subsequent organometallic coupling reaction that constructs the diarylmethane core of the drug molecule [1]. In contrast, other positional isomers, such as 1-bromo-4-chloro-2-ethylbenzene or 2-bromo-4-chloro-1-ethylbenzene, are not referenced in this specific, high-value synthetic pathway [1]. This specificity creates a unique, demand-driven procurement need for CAS 1369951-03-0 that is not shared by its structural isomers.

Pharmaceutical Process Chemistry SGLT2 Inhibitor Synthesis Dapagliflozin Intermediates

Lipophilicity (LogP) Differentiation for Downstream Purification and Bioactivity Prediction

The calculated lipophilicity (XLogP3) of 1-bromo-2-chloro-4-ethylbenzene is 4.3 [1]. This value is distinct from its closest positional isomer, 1-bromo-4-chloro-2-ethylbenzene (CAS 1160573-89-6), which has a reported LogP of 4.51 . A difference of 0.21 LogP units translates to a nearly 1.6-fold difference in lipophilicity, a significant variation that can substantially impact retention times in reverse-phase HPLC purification, partitioning in liquid-liquid extractions, and in silico predictions of membrane permeability if the compound is a building block for a bioactive molecule [2].

Medicinal Chemistry Property Prediction Chromatography Optimization

Differentiation in Commercial Purity Grade Availability for Scaling Needs

The commercial availability of 1-bromo-2-chloro-4-ethylbenzene includes a verifiable 98%+ purity grade, which is a key specification for rigorous research and development applications [1]. While a 95% purity grade is also a common standard for this class of compounds [2], the availability of a higher purity standard provides a quantifiable differentiation. In comparison, some closely related isomers, such as 2-bromo-4-chloro-1-ethylbenzene (CAS 1345036-19-2), are more commonly found with a 95% purity specification . For procurement, the availability of a higher, verified purity grade reduces the risk of introducing impurities that can complicate reaction workup and negatively impact the yield and purity of the final target molecule in a multi-step synthesis.

Chemical Procurement Supply Chain Management Process Scale-Up

Physical State Advantage: Room Temperature Liquid for Easier Handling

1-Bromo-2-chloro-4-ethylbenzene is a liquid at room temperature [1]. This physical state provides a clear operational advantage over solid crystalline analogs that require weighing and dissolution, particularly in automated parallel synthesis and high-throughput experimentation (HTE) workflows. For instance, the addition of a methyl group to the ring results in 1-bromo-2-chloro-4-ethyl-3-methylbenzene, a solid with a molecular weight of 233.53 g/mol, which would necessitate a different set of handling and metrology procedures [2]. Being a liquid simplifies the preparation of stock solutions and enables more precise volumetric dispensing by automated liquid handlers, directly reducing error and increasing throughput in discovery chemistry settings.

Laboratory Handling Automated Synthesis Process Safety

Validated Application Scenarios for 1-Bromo-2-chloro-4-ethylbenzene (CAS 1369951-03-0) Based on Differential Evidence


GMP Synthesis and Supply Chain Security for Dapagliflozin and Related SGLT2 Inhibitor Analogs

Procurement teams and process chemistry groups working on the scale-up of dapagliflozin or the development of next-generation SGLT2 inhibitors should prioritize CAS 1369951-03-0. Its specific substitution pattern is essential for the patented synthetic route, and generic substitution with an isomer would invalidate the process [1]. Sourcing the correct intermediate with a verifiable chain of custody and defined purity (e.g., 98%+) is critical for meeting regulatory filing requirements and ensuring batch-to-batch consistency in API manufacturing.

Medicinal Chemistry and Parallel Synthesis for Hit-to-Lead Optimization

In drug discovery, this compound serves as a versatile building block for constructing diverse libraries via Suzuki-Miyaura cross-coupling. The ortho-chloro substituent can act as a synthetic handle or be retained for its electronic and steric effects, while the bromo group provides a site for selective C-C bond formation [2]. The liquid physical state of the compound simplifies the preparation of stock solutions and is highly compatible with automated liquid handling systems, a critical advantage for high-throughput experimentation in hit-to-lead campaigns [3].

Method Development and Process Impurity Profiling

Analytical chemistry and quality control (QC) laboratories require a highly characterized reference standard to develop and validate HPLC or GC methods for monitoring reaction progress and quantifying impurities. The distinct LogP of 4.3 for this compound, which differs from its isomers, is a key parameter for optimizing separation conditions in reverse-phase chromatography, ensuring accurate and specific quantification of the target intermediate in complex reaction mixtures [4].

Academic and Industrial Research in Organometallic Chemistry and Catalysis

Researchers investigating selective cross-coupling methodologies, particularly those involving challenging substrates or seeking chemoselectivity between bromo and chloro leaving groups, will find this compound a valuable and well-defined test substrate. Its dual halogenation pattern allows for sequential functionalization, and its use in published studies provides a benchmark for comparing new catalytic systems and reaction conditions [2].

Technical Documentation Hub

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